molecular formula C22H21IN2O6S B13378521 ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Katalognummer: B13378521
Molekulargewicht: 568.4 g/mol
InChI-Schlüssel: LEXYXVNJKMFFMP-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an iodinated aromatic ring, a methoxy group, and a thiazolidinone moiety, making it an interesting subject for chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a base.

    Thiazolidinone Formation: The thiazolidinone moiety can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Esterification: The final step involves the esterification of the phenolic hydroxyl group with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The thiazolidinone moiety, in particular, is known to interact with various biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl [2-iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H21IN2O6S

Molekulargewicht

568.4 g/mol

IUPAC-Name

ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H21IN2O6S/c1-4-30-19(26)12-31-20-16(23)9-13(10-17(20)29-3)11-18-21(27)25-22(32-18)24-14-5-7-15(28-2)8-6-14/h5-11H,4,12H2,1-3H3,(H,24,25,27)/b18-11+

InChI-Schlüssel

LEXYXVNJKMFFMP-WOJGMQOQSA-N

Isomerische SMILES

CCOC(=O)COC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC

Kanonische SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.